
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate, also known as DMF-P, is a hydrate of dimethyl phosphonate with the chemical formula C3H6F3O3P. It is a colorless, water-soluble solid with a melting point of 55°C. DMF-P is widely used in organic synthesis and its application in scientific research is increasing due to its unique properties.
Wirkmechanismus
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate is believed to act as a nucleophile in organic reactions, forming a covalent bond with the substrate molecule. This covalent bond is then broken, allowing the substrate molecule to be modified. Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate also acts as a catalyst, accelerating the reaction rate by providing an alternative reaction pathway.
Biochemical and Physiological Effects
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate has been shown to be non-toxic and non-irritating to human skin, making it a safe and effective reagent for use in scientific research. In addition, it has been demonstrated to be non-mutagenic, non-carcinogenic, and non-teratogenic, meaning it does not cause genetic mutations, cancer, or birth defects.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its water solubility makes it easy to handle and store. Furthermore, its low toxicity and non-irritating properties make it safe to use in the laboratory. However, its reactivity with certain substrates can be unpredictable, and it can be difficult to remove from the reaction mixture.
Zukünftige Richtungen
The use of Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate in scientific research is expected to continue to expand, as its unique properties make it a useful reagent for a variety of applications. Potential future directions include its use as a catalyst in the synthesis of peptides, as a ligand in the synthesis of metal complexes, and as a reagent in the synthesis of organic compounds. In addition, further research into its biochemical and physiological effects could lead to new applications in the pharmaceutical and agrochemical industries.
Synthesemethoden
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate is prepared by reacting dimethyl phosphonate with trifluoroacetic anhydride in an aqueous solution. The reaction is typically carried out at a temperature of 65-75°C and requires the presence of an acid catalyst such as p-toluenesulfonic acid. The product is then filtered and washed to remove the excess reactants, and the resulting Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate is dried to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of peptides, as a catalyst in the preparation of cyclic carbonates, and as a ligand in the synthesis of metal complexes. It is also used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals, and in the synthesis of polymers.
Eigenschaften
IUPAC Name |
3-dimethoxyphosphoryl-1,1,1-trifluoropropan-2-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3O4P.H2O/c1-11-13(10,12-2)3-4(9)5(6,7)8;/h3H2,1-2H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCGQEUDHNCRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)C(F)(F)F)OC.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3O5P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethoxyphosphoryl-1,1,1-trifluoropropan-2-one;hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

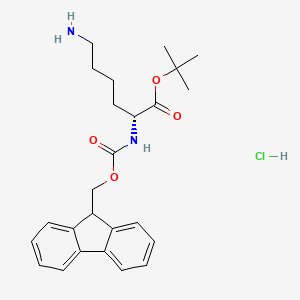
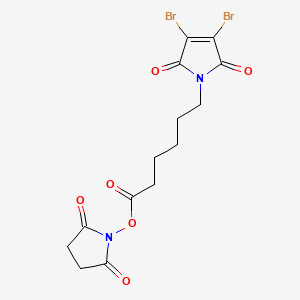
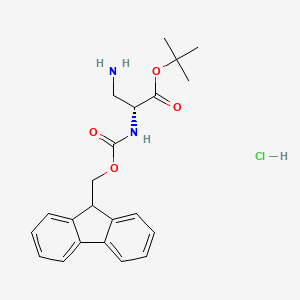
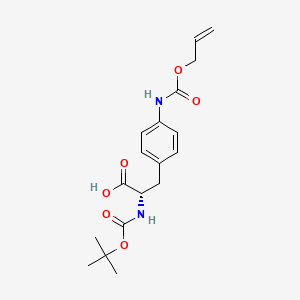
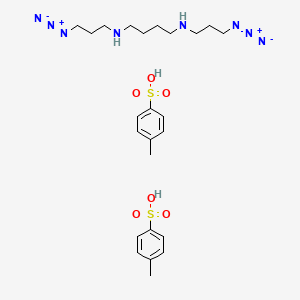
![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)


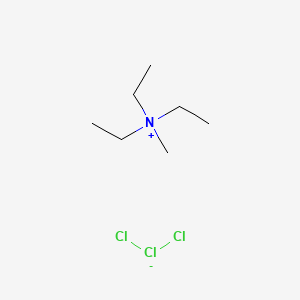
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)
![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)